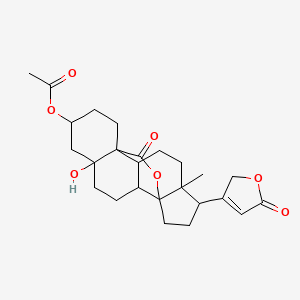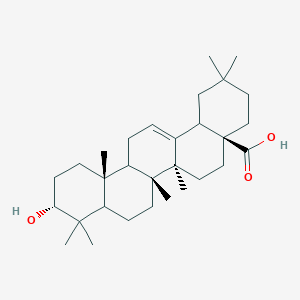
Emicymarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is derived from plants of the genus Strophanthus, particularly Strophanthus eminii and Strophanthus kombe . This compound is known for its potent biological activity, particularly its ability to inhibit the sodium-potassium ATPase pump, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of emicymarin involves the extraction of the compound from Strophanthus species. The process typically includes the following steps:
Extraction: The plant material is subjected to solvent extraction using methanol or ethanol.
Purification: The crude extract is purified through chromatographic techniques such as column chromatography.
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the availability of natural sources. advancements in biotechnological methods, such as plant cell culture, offer potential for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Emicymarin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have altered biological activities.
Reduction: Reduction reactions can modify the glycosidic moiety, affecting the compound’s solubility and bioavailability.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various alkyl halides and acyl chlorides under acidic or basic conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique biological activities.
Applications De Recherche Scientifique
Emicymarin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycoside chemistry and the synthesis of steroid derivatives.
Medicine: Investigated for its potential therapeutic effects in treating heart conditions, given its cardiotonic properties.
Mécanisme D'action
Emicymarin exerts its effects primarily by inhibiting the sodium-potassium ATPase pump, a crucial enzyme in maintaining cellular ion balance. By binding to the enzyme, this compound prevents the exchange of sodium and potassium ions across the cell membrane, leading to increased intracellular sodium levels. This action triggers a cascade of events, including increased intracellular calcium levels, which enhances cardiac contractility .
Comparaison Avec Des Composés Similaires
Ouabain: Another cardenolide with similar inhibitory effects on the sodium-potassium ATPase pump.
Digoxin: A well-known cardiac glycoside used in the treatment of heart failure and atrial fibrillation.
Digitoxin: Similar to digoxin but with a longer half-life and different pharmacokinetic properties.
Uniqueness of Emicymarin: this compound is unique due to its specific structural features and its potent inhibitory effect on the sodium-potassium ATPase pump. Its distinct glycosidic linkage and steroidal backbone contribute to its unique pharmacological profile, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C30H46O9 |
|---|---|
Poids moléculaire |
550.7 g/mol |
Nom IUPAC |
3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C30H46O9/c1-16-23(32)25(36-4)24(33)26(38-16)39-18-5-9-27(2)20-6-10-28(3)19(17-13-22(31)37-15-17)8-12-30(28,35)21(20)7-11-29(27,34)14-18/h13,16,18-21,23-26,32-35H,5-12,14-15H2,1-4H3 |
Clé InChI |
MABTYQWWFMMYTE-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


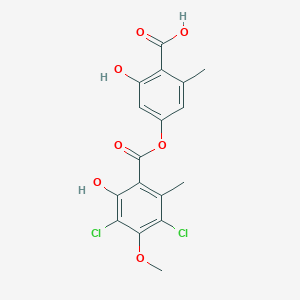
![10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B10754018.png)
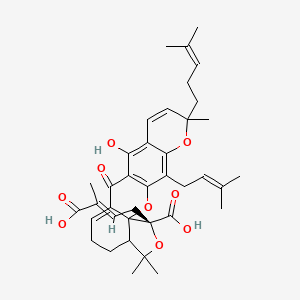
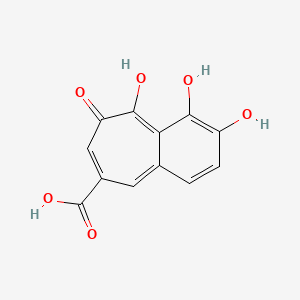
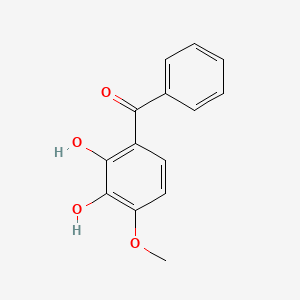

![[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-16-acetoxy-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxo-ethyl] acetate](/img/structure/B10754048.png)
![(1S,16R)-10,25-dimethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol;chloride](/img/structure/B10754049.png)

![9,12a-dihydroxy-2,3-dimethoxy-12-oxo-6,6a-dihydrochromeno[3,4-b]chromene-8-carboxylic acid](/img/structure/B10754059.png)
